molecular formula C18H24N4O3S B6070045 1-(ethylsulfonyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide

1-(ethylsulfonyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide

Cat. No.: B6070045
M. Wt: 376.5 g/mol
InChI Key: XYTWAGKEQBNJIR-YBFXNURJSA-N
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Description

1-(Ethylsulfonyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, an indole moiety, and a piperidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Condensation with Indole Derivative: The final step involves the condensation of the piperidine derivative with an indole derivative in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-(Ethylsulfonyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Affecting the integrity of cellular membranes or other structures, leading to cell death or altered function.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethylsulfonyl)piperidine-3-carbohydrazide: Shares the piperidine and ethylsulfonyl groups but lacks the indole moiety.

    1-(Ethylsulfonyl)piperidine-4-carbohydrazide: Similar structure with a different position of the carbohydrazide group.

Uniqueness

1-(Ethylsulfonyl)-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]piperidine-3-carbohydrazide is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-ethylsulfonyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-3-26(24,25)22-10-6-7-14(12-22)18(23)21-19-11-16-13(2)20-17-9-5-4-8-15(16)17/h4-5,8-9,11,14,20H,3,6-7,10,12H2,1-2H3,(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTWAGKEQBNJIR-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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